molecular formula C21H25N3O3S B2372148 N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 854917-73-0

N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2372148
CAS No.: 854917-73-0
M. Wt: 399.51
InChI Key: HAQJTLIEAJWNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

A study by Gul et al. (2018) investigated the synthesis of benzensulfonamides, closely related to the compound , for their potential as anticancer drugs. They found that some of these compounds exhibited significant potency and selectivity in inhibiting human carbonic anhydrase (hCA) isoenzymes, which are implicated in cancer. Particularly, compounds with the highest Potency-Selectivity Expression (PSE) values were identified as leader anticancer compounds (Gul et al., 2018).

Structural and Conformational Studies

Borges et al. (2014) reported on the crystal structures of compounds similar to the subject compound, used in antileishmania studies. They discovered significant differences in the conformations adopted by these molecules, providing insights into their interactions and activities (Borges et al., 2014).

Carbonic Anhydrase Inhibition

Another study by Gul et al. (2016) synthesized a series of benzensulfonamides and tested their effects on carbonic anhydrase I and II. These compounds demonstrated inhibitory effects, with some showing low Ki values, suggesting their potential for further detailed studies in carbonic anhydrase inhibition (Gul et al., 2016).

Antimicrobial and Antioxidant Activities

Abdelhamid et al. (2019) synthesized novel functionalized thiadiazoles, thiazoles, and pyrazoline-containing moieties from similar compounds. These were evaluated for their in vitro antibacterial and antifungal activities, revealing promising results, with some derivatives showing activities similar to reference compounds (Abdelhamid et al., 2019).

Molecular Docking and Structural Analysis

ShanaParveen et al. (2016) conducted a combined experimental and theoretical analysis of a compound closely related to the subject compound. They performed molecular docking studies which suggested potential inhibitory activity against kinesin spindle protein (KSP), indicating possible applications in cancer therapy (ShanaParveen et al., 2016).

Properties

IUPAC Name

N-[3-[3-(2-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-4-21(25)24-20(18-12-7-6-9-15(18)3)14-19(22-24)16-10-8-11-17(13-16)23-28(26,27)5-2/h6-13,20,23H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQJTLIEAJWNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)CC)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.